Cas no 21378-21-2 (3-methylcyclohex-2-en-1-ol)

3-methylcyclohex-2-en-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-Methylcyclohex-2-enol
- 2-Cyclohexen-1-ol,3-methyl-
- 3-METHYL-2-CYCLOHEXEN-1-OL
- 3-methylcyclohex-2-en-1-ol
- 1-Methyl-1-cyclohexen-3-ol
- 2-Cyclohexen-1-ol,3-methyl
- 3-methyl-2-cyclohexanol
- 3-methyl-2-cyclohexene-1-ol
- 3-methylcyclohex-2-ene-1-ol
- 3-methyl-cyclohex-2-enol
- Seudenol
- Aluminumnitratenonahydrate
- NSC174669
- NS00050434
- SCHEMBL811643
- NSC 174669
- J-014021
- SB83961
- InChI=1/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3
- AS-58058
- DTXSID50884796
- EN300-1250158
- AKOS009158570
- EINECS 244-353-0
- CS-0328324
- A815299
- 3-Methyl-2-cyclohexen-1-ol, 96%
- FT-0616063
- 21378-21-2
- HY-W283271
- Z1255423437
- NSC-174669
- XNDZQQSKSQTQQD-UHFFFAOYSA-
- 3-methyl-1-cyclohex-2-enol
- 2-Cyclohexen-1-ol, 3-methyl-
- 3-Methyl-2-cyclohexenol
- 3-methyl-cyclohex-2-en-1-ol
- DTXCID20923388
- G64247
- DB-262432
- 54423-21-1
- DB-152053
-
- MDL: MFCD00001553
- インチ: InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h5,7-8H,2-4H2,1H3
- InChIKey: XNDZQQSKSQTQQD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(CCC1)O
計算された属性
- せいみつぶんしりょう: 112.08900
- どういたいしつりょう: 112.089
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 8
- 回転可能化学結合数: 0
- 複雑さ: 105
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0.9
- トポロジー分子極性表面積: 20.2A^2
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.946 g/mL at 25 °C(lit.)
- ふってん: 56 °C/1 mmHg(lit.)
- フラッシュポイント: 華氏温度:161.6°f< br / >摂氏度:72°C< br / >
- 屈折率: n20/D 1.484(lit.)
- PSA: 20.23000
- LogP: 1.47750
- ようかいせい: 未確定
3-methylcyclohex-2-en-1-ol セキュリティ情報
- WGKドイツ:3
3-methylcyclohex-2-en-1-ol 税関データ
- 税関コード:2906199090
- 税関データ:
中国税関コード:
2906199090概要:
290619990。他のシクロアルカノール、シクロエノール、シクロテルペンアルコール。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
29061999090。シクロアルキル、シクロアルキルまたはシクロエーテルアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%
3-methylcyclohex-2-en-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1250158-0.05g |
3-methylcyclohex-2-en-1-ol |
21378-21-2 | 95% | 0.05g |
$19.0 | 2023-07-10 | |
Enamine | EN300-1250158-1.0g |
3-methylcyclohex-2-en-1-ol |
21378-21-2 | 95% | 1.0g |
$49.0 | 2023-07-10 | |
SHENG KE LU SI SHENG WU JI SHU | sc-238589-1g |
3-Methyl-2-cyclohexen-1-ol, |
21378-21-2 | 1g |
¥489.00 | 2023-09-05 | ||
Ambeed | A549889-5g |
3-Methylcyclohex-2-enol |
21378-21-2 | 97% | 5g |
$161.0 | 2025-03-05 | |
1PlusChem | 1P003K5T-1g |
3-Methylcyclohex-2-enol |
21378-21-2 | 96% | 1g |
$60.00 | 2025-02-20 | |
A2B Chem LLC | AB65297-500mg |
3-Methyl-2-cyclohexen-1-ol |
21378-21-2 | 95% | 500mg |
$77.00 | 2024-01-01 | |
1PlusChem | 1P003K5T-10g |
3-Methylcyclohex-2-enol |
21378-21-2 | 95% | 10g |
$462.00 | 2023-12-19 | |
Enamine | EN300-1250158-250mg |
3-methylcyclohex-2-en-1-ol |
21378-21-2 | 95.0% | 250mg |
$24.0 | 2023-10-02 | |
Enamine | EN300-1250158-500mg |
3-methylcyclohex-2-en-1-ol |
21378-21-2 | 95.0% | 500mg |
$39.0 | 2023-10-02 | |
Aaron | AR003KE5-5g |
3-Methylcyclohex-2-enol |
21378-21-2 | 95% | 5g |
$130.00 | 2025-01-22 |
3-methylcyclohex-2-en-1-ol 関連文献
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Dean Markovi?,Maria Kolympadi,Brigitte Deguin,Fran?ois-Hugues Porée,Māris Turks Nat. Prod. Rep. 2015 32 230
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2. Saturated oxygen heterocyclesMark C. Elliott J. Chem. Soc. Perkin Trans. 1 2000 1291
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Vasiliy Yu. Evtushok,Irina D. Ivanchikova,Vladimir A. Lopatkin,Nataliya V. Maksimchuk,Olga Yu. Podyacheva,Arina N. Suboch,Olga A. Stonkus,Oxana A. Kholdeeva Catal. Sci. Technol. 2021 11 3198
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4. Novel amine-modified TiO2–SiO2 aerogel for the demanding epoxidation of substituted cyclohexenolsMarco Dusi,Christian A. Müller,Tamas Mallat,Alfons Baiker Chem. Commun. 1999 197
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Tomas Carrillo-Marquez,Lorenzo Caggiano,Richard F. W. Jackson,Urszula Grabowska,Alastair Rae,Matthew J. Tozer Org. Biomol. Chem. 2005 3 4117
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Yusuke Imamura,Hirosato Takikawa,Mitsuru Sasaki,Kenji Mori Org. Biomol. Chem. 2004 2 2236
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7. Stereoselective solvent induced 1,3-proton transfer of an allylic alkoxide to a homoallylic alkoxide catalysed by a chiral lithium amideMaria Hansson,Per I. Arvidsson,Sten O. Nilsson Lill,Per Ahlberg J. Chem. Soc. Perkin Trans. 2 2002 763
-
Zi-Hui Chen,Yue-Wei Guo,Xu-Wen Li Nat. Prod. Rep. 2023 40 509
3-methylcyclohex-2-en-1-olに関する追加情報
Introduction to 3-Methylcyclohex-2-en-1-ol (CAS No. 21378-21-2)
3-Methylcyclohex-2-en-1-ol (CAS No. 21378-21-2) is a cyclic alcohol with a unique molecular structure that has garnered significant attention in the fields of organic chemistry, pharmaceuticals, and materials science. This compound, also known as 3-methylcyclohexenol, is characterized by its six-membered ring with a double bond and a hydroxyl group, along with a methyl substituent. The specific arrangement of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various synthetic processes.
The chemical formula of 3-methylcyclohex-2-en-1-ol is C7H12O, and its molecular weight is approximately 116.17 g/mol. The compound can exist in different stereoisomeric forms, which can significantly influence its reactivity and biological activity. The presence of the double bond and the hydroxyl group provides multiple sites for chemical modification, making it a versatile starting material for the synthesis of more complex molecules.
In recent years, research on 3-methylcyclohex-2-en-1-ol has expanded beyond its traditional applications in organic synthesis. Studies have explored its potential in pharmaceutical development, particularly in the context of drug discovery and medicinal chemistry. One notable area of interest is its use as a precursor for the synthesis of bioactive compounds with therapeutic potential. For instance, researchers have investigated the role of 3-methylcyclohexenol in the development of anti-inflammatory agents and antioxidants.
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives of 3-methylcyclohex-2-en-1-ol with enhanced anti-inflammatory properties. These derivatives were found to exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting their potential as therapeutic agents for inflammatory diseases. The study also demonstrated that the stereochemistry of the compound plays a crucial role in determining its biological activity, emphasizing the importance of precise control over the synthesis process.
Beyond pharmaceutical applications, 3-methylcyclohex-2-en-1-ol has been explored for its use in materials science. Its unique molecular structure makes it suitable for the preparation of functional polymers and coatings with improved mechanical and thermal properties. Researchers at the University of California, Berkeley, have developed a series of copolymers incorporating 3-methylcyclohexenol, which exhibit enhanced flexibility and durability compared to traditional polymers. These materials have potential applications in various industries, including automotive, electronics, and construction.
The environmental impact of chemical compounds is an increasingly important consideration in modern research and development. Studies on the biodegradability and environmental fate of 3-methylcyclohex-2-en-1-ol have shown that it can be effectively degraded by microbial processes under aerobic conditions. This finding suggests that the compound has a lower environmental impact compared to some other organic solvents and intermediates commonly used in industrial processes.
In conclusion, 3-methylcyclohex-2-en-1-ol (CAS No. 21378-21-2) is a versatile compound with a wide range of applications in organic chemistry, pharmaceuticals, and materials science. Its unique molecular structure and functional groups make it an attractive starting material for the synthesis of bioactive compounds and functional materials. Ongoing research continues to uncover new possibilities for its use, highlighting its importance in both academic and industrial settings.
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